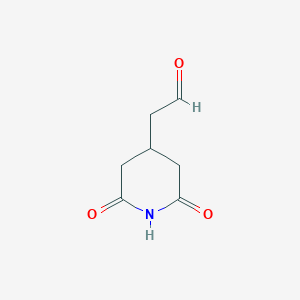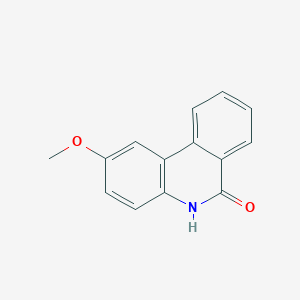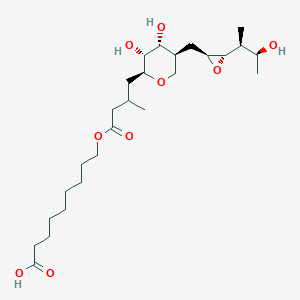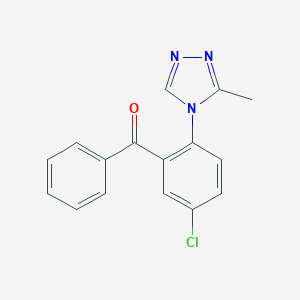
5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone
Übersicht
Beschreibung
The compound 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone is a heterocyclic molecule that contains a benzophenone moiety substituted with a chloro group and a methylated triazole ring. This structure is indicative of a class of compounds that exhibit a range of biological activities and are of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of substituted benzophenones with various reagents to introduce the triazole ring. For instance, the synthesis of triazolo-benzophenone derivatives can be achieved through a condensation reaction followed by a reduction process, as described in the synthesis of 2-[(1H-benzo[d]triazol-5-ylamino)methyl]-4,6-dichlorophenol . Although the exact synthesis of 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been established through various analytical techniques such as X-ray crystallography and NMR spectroscopy. For example, the restricted rotation around the methylene bridge in benzimidazole derivatives has been evidenced by NMR and X-ray studies, which is crucial for understanding the low energy rotational conformers of these molecules . Similarly, the molecular structure of new tropolone derivatives was confirmed by X-ray crystallography . These techniques are essential for elucidating the molecular structure of 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds like 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone can be inferred from related studies. For instance, the acid-catalyzed reaction of substituted benzothiazoles with benzoquinone leads to the formation of tropolone derivatives . Additionally, the ring closure reactions of triazolo-benzophenone derivatives in an alkaline medium have been observed, which can be relevant for understanding the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of substituents like chloro and methyl groups can affect the solubility, melting point, and stability of the compound. The hindered rotation around certain bonds due to steric effects can also impact the NMR spectral properties, as seen in related benzimidazole derivatives . The intermolecular interactions, such as weak hydrogen bonds, can lead to the formation of molecular chains or networks, which is evident in the crystal structure of related oxadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
Konishi, Mori, and Hirai (1982) developed a gas-liquid chromatographic method for the simultaneous determination of triazolo-benzophenone and its major blood metabolite, triazolam, in monkey plasma. This method could be applied to determine plasma levels of these compounds following intravenous administration (Konishi, Mori, & Hirai, 1982).
In Vivo Conversion to Benzodiazepines
Lahti and Gall (1976) found that 5-chloro-2-[3-methyl-5-(dimethylamino)methyltriazol-4-yl]benzophenone can undergo in vivo conversion to form benzodiazepines. This conversion was observed in mice, rats, and monkeys, suggesting that its pharmacological activity may be due to the formation of benzodiazepines (Lahti & Gall, 1976).
Sedative and Muscle Relaxing Activity
Gall, Hester, Rudzik, and Lahti (1976) synthesized a series of novel triazole compounds, including benzophenone derivatives, which exhibited potent sedative and muscle-relaxing activity in mice. These compounds showed significant potential in biological tests, with some derivatives approaching or exceeding the potency of diazepam (Gall, Hester, Rudzik, & Lahti, 1976).
Amino Acid Amide Derivatives
Hirai et al. (1982) explored the central nervous system (CNS) activity of amino acid amide derivatives of triazolylbenzophenones. These compounds demonstrated high CNS activities, with some showing pharmacological activities similar to triazolam (Hirai et al., 1982).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) investigated the synthesis of novel compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds showed promising anti-lipase and anti-α-glucosidase activities, suggesting potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Eigenschaften
IUPAC Name |
[5-chloro-2-(3-methyl-1,2,4-triazol-4-yl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c1-11-19-18-10-20(11)15-8-7-13(17)9-14(15)16(21)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIFLGOWWHHEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190402 | |
| Record name | 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone | |
CAS RN |
36916-19-5 | |
| Record name | [5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36916-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036916195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, [5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)phenyl]phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (5-CHLORO-2-(3-METHYL-4H-1,2,4-TRIAZOL-4-YL)PHENYL)PHENYLMETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWT0XBZ74S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

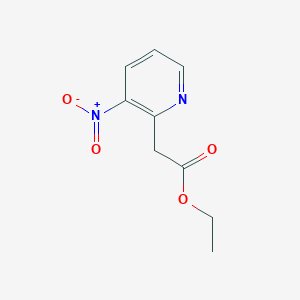
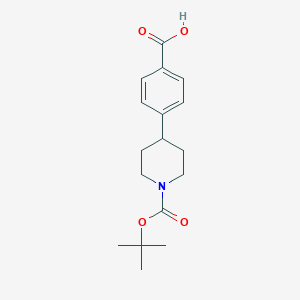
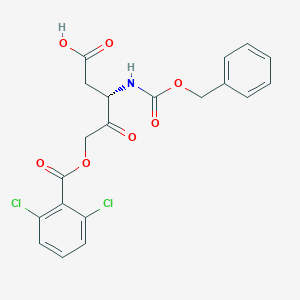
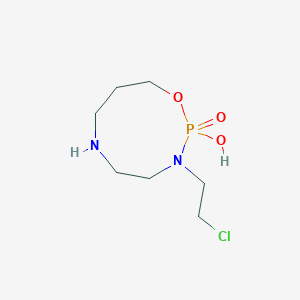
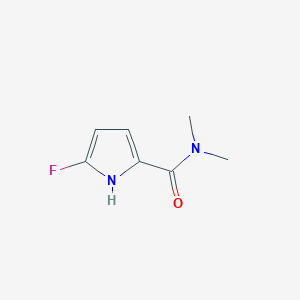
![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

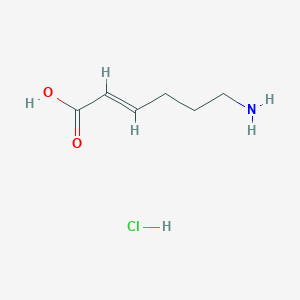

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)
